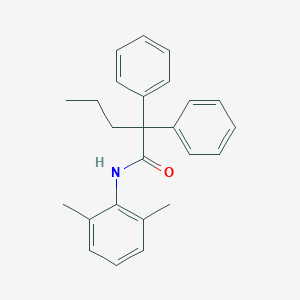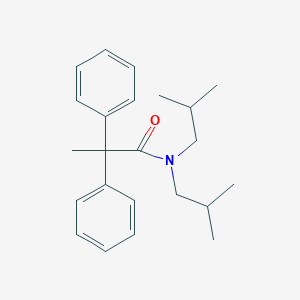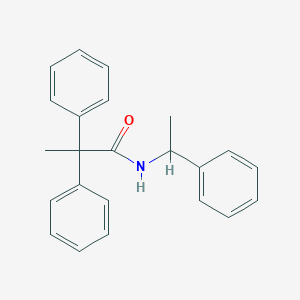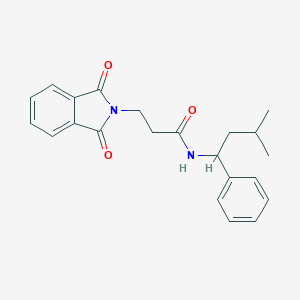![molecular formula C17H12ClFN4OS B286664 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286664.png)
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT or WIN 35,428, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFT belongs to the class of compounds known as dopamine reuptake inhibitors, which are known to play a crucial role in the regulation of mood, motivation, and reward.
作用機序
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, leading to enhanced dopamine signaling in the brain.
Biochemical and Physiological Effects:
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and decreased anxiety-like behavior. It has also been shown to have potential therapeutic applications in the treatment of conditions such as depression, addiction, and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high selectivity for the dopamine transporter, its ability to enhance dopamine signaling in the brain, and its potential therapeutic applications. However, some limitations of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are a number of potential future directions for research on 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including further exploration of its therapeutic applications in the treatment of depression, addiction, and Parkinson's disease. Additionally, there is a need for further research on the potential toxicity of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the development of safer and more effective dopamine reuptake inhibitors. Finally, there is a need for more research on the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on other neurotransmitter systems in the brain.
合成法
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-amino-5-methylisoxazole in the presence of sodium hydride and DMF, followed by the addition of sulfur and sodium hydroxide to yield the final product.
科学的研究の応用
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
特性
分子式 |
C17H12ClFN4OS |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4OS/c1-24-11-7-5-10(6-8-11)16-20-21-17-23(16)22-15(25-17)9-12-13(18)3-2-4-14(12)19/h2-8H,9H2,1H3 |
InChIキー |
NJARTZTZOOFRLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)


![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)

![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)

![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)
